molecular formula C5H2N4 B14865333 4,5-diisocyano-1H-imidazole

4,5-diisocyano-1H-imidazole

Cat. No.: B14865333
M. Wt: 118.10 g/mol
InChI Key: MOELGACGLQHYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diisocyano-1H-imidazole is a nitrogen-containing heterocyclic compound characterized by two isocyano (-NC) groups at the 4- and 5-positions of the imidazole ring. The imidazole core is planar and aromatic, with delocalized π-electrons contributing to its stability and reactivity. The isocyano groups introduce strong electron-withdrawing effects, significantly altering the compound’s electronic properties, solubility, and coordination behavior compared to other imidazole derivatives.

Properties

Molecular Formula

C5H2N4

Molecular Weight

118.10 g/mol

IUPAC Name

4,5-diisocyano-1H-imidazole

InChI

InChI=1S/C5H2N4/c1-6-4-5(7-2)9-3-8-4/h3H,(H,8,9)

InChI Key

MOELGACGLQHYAV-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(N=CN1)[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diisocyano-1H-imidazole can be achieved through various methods. One common approach involves the reaction of aromatic aldehydes with 2,3-diaminomaleonitrile (DAMN) using nitric acid as a catalyst under microwave-assisted conditions. This method offers advantages such as shorter reaction times, higher yields, and cleaner reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diisocyano-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .

Scientific Research Applications

Chemistry: 4,5-Diisocyano-1H-imidazole is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of isocyano groups can enhance the compound’s binding affinity to biological targets .

Medicine: Imidazole derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the treatment of infections and cancer .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4,5-diisocyano-1H-imidazole involves its interaction with molecular targets through the isocyano groups. These groups can form strong bonds with metal ions and other electrophilic centers, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s effects are mediated through pathways involving metal coordination and covalent modification of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 4,5-diisocyano-1H-imidazole with analogous imidazole derivatives, focusing on substituent effects, physical properties, and applications.

Substituent Effects and Electronic Properties

Compound Substituents Key Electronic Features
This compound -NC at C4, C5 Strong electron-withdrawing groups; enhanced electrophilicity; potential for metal coordination .
4,5-Diphenyl-1H-imidazole -Ph at C4, C5 Electron-donating phenyl groups; increased π-stacking capability; moderate reactivity .
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole -OMe, -Me, -Ph substituents Mixed electronic effects: methoxy groups donate electrons, while phenyl groups stabilize via conjugation .
4,5-Diiodo-1-methyl-1H-imidazole -I at C4, C5; -Me at N1 Heavy atom effect (iodine); potential for halogen bonding; reduced solubility in polar solvents .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Solubility Trends Notable Spectral Data (NMR/IR)
This compound Not reported Likely low in polar solvents (inferred from isocyano analogs) Expected IR: ~2100–2150 cm⁻¹ (N≡C stretch) .
4,5-Diphenyl-2-p-tolyl-1H-imidazole 231–233 Soluble in chloroform, DMSO ¹H NMR (CDCl₃): δ 2.39 (s, -CH₃), 7.23–7.79 (m, aromatic), 9.64 (s, NH) .
2-Benzyl-4,5-dihydro-1H-imidazole Not reported High in alcohols, moderate in ethers Solubility governed by “like dissolves like” principle; benzyl group enhances lipophilicity .
4,5-Diiodo-1-methyl-1H-imidazole Not reported Poor in water, moderate in DCM Safety Requires precautions against heat/open flames (P210) due to stability concerns .

Research Findings and Limitations

  • Synthesis Challenges: Isocyano groups are highly reactive, complicating synthesis and purification. Current methods for analogous compounds (e.g., one-pot multicomponent reactions for 4,5-diphenylimidazoles) may require adaptation .
  • Thermal Stability: Safety data for 4,5-diiodo-1-methyl-1H-imidazole highlight the need for careful handling of halogenated imidazoles; isocyano derivatives may pose similar risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.